Olivomycin D
Overview
Description
Olivomycin D is a member of the aureolic acid group of antibiotics, known for its antitumor properties. It is a glycoside antibiotic that binds to DNA, disrupting cellular processes in cancer cells. This compound has been studied for its potential in treating various types of tumors, including testicular neoplasms and reticulosarcoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Olivomycin D involves complex organic reactions, typically starting from naturally occurring precursors. The process includes glycosylation steps to attach sugar moieties to the aglycone structure. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for successful synthesis.
Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using specific strains of Streptomyces bacteria. These bacteria are cultured under controlled conditions to maximize the yield of the antibiotic. Post-fermentation, the compound is extracted and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Olivomycin D undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the glycoside moieties or the aglycone structure.
Substitution: Various substituents can be introduced to the molecule to create derivatives with different properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified biological activities. These derivatives are often studied for their enhanced or reduced efficacy in various applications .
Scientific Research Applications
Olivomycin D has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycoside antibiotics and their synthetic modifications.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including testicular and tonsillar tumors.
Industry: Utilized in the development of new antibiotics and antitumor agents.
Mechanism of Action
Olivomycin D exerts its effects by binding to the minor groove of DNA, interfering with the transcription process. This binding disrupts the replication and transcription of DNA, leading to cell death. The molecular targets include DNA itself and various proteins involved in the replication machinery. The pathways affected by this compound are primarily those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Olivomycin D is part of the aureolic acid group, which includes other compounds such as:
- Mithramycin
- Chromomycin
- Duramycin
Uniqueness: this compound is unique due to its specific glycoside structure and its potent antitumor activity. Compared to other aureolic acid antibiotics, it has distinct pharmacokinetic properties and a different spectrum of activity against various tumor types .
Properties
IUPAC Name |
[(2R,3S,4R,6S)-6-[[(6S,7S)-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H66O22/c1-17(48)38(53)43(58)46(60-8)26-11-24-9-23-10-25(66-34-16-31(45(21(5)64-34)65-22(6)49)68-33-14-29(52)44(59-7)20(4)63-33)12-27(50)36(23)41(56)37(24)42(57)47(26)69-35-15-30(40(55)19(3)62-35)67-32-13-28(51)39(54)18(2)61-32/h9-10,12,17-21,26,28-35,38-40,44-48,50-56H,11,13-16H2,1-8H3/t17-,18-,19-,20-,21-,26+,28-,29-,30-,31-,32+,33-,34+,35+,38+,39-,40-,44+,45+,46+,47+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACNEZBMTOCXQV-MJDWOOTDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)O[C@H]3[C@@H](CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)O[C@H]6C[C@H]([C@H]([C@H](O6)C)OC(=O)C)O[C@@H]7C[C@H]([C@H]([C@H](O7)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H66O22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
983.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6988-60-9 | |
Record name | Olivomycin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OLIVOMYCIN D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KF45778FD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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